N-[(3,4-Difluorophenyl)methylidene]hydroxylamine
Description
N-[(3,4-Difluorophenyl)methylidene]hydroxylamine is a hydroxylamine derivative featuring a 3,4-difluorophenyl group attached to a methylidene-hydroxylamine backbone. The electron-withdrawing fluorine substituents and the hydroxylamine functional group suggest unique reactivity, stability, and biological activity compared to non-fluorinated or methoxy-substituted analogs. This article focuses on comparative analyses with structurally similar compounds, leveraging crystallographic, synthetic, and functional data from the literature.
Properties
IUPAC Name |
N-[(3,4-difluorophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-6-2-1-5(4-10-11)3-7(6)9/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAXKKBMLIYRCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724873 | |
| Record name | N-[(3,4-Difluorophenyl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
238743-29-8 | |
| Record name | N-[(3,4-Difluorophenyl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Difluorophenyl)methylidene]hydroxylamine typically involves the reaction of 3,4-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-Difluorophenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
- Substitution
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Biological Activity
N-[(3,4-Difluorophenyl)methylidene]hydroxylamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antiviral, and enzyme-inhibitory properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound this compound features a difluorophenyl group that enhances its lipophilicity and electronic properties, which can influence its interaction with biological targets. The hydroxylamine moiety is known for its reactivity with various biological macromolecules, making it a candidate for diverse applications in drug development.
Biological Activity Overview
-
Antimicrobial Properties :
- Hydroxylamine derivatives have been reported to exhibit significant antimicrobial activity. The difluorophenyl substitution may enhance this activity through increased membrane permeability and interaction with microbial enzymes.
- Studies have shown that compounds similar to this compound can inhibit bacterial growth effectively, suggesting potential use as antimicrobial agents.
-
Antiviral Activity :
- Research indicates that hydroxylamines can act as inhibitors of viral enzymes. For instance, certain derivatives have demonstrated activity against HIV-1 variants in cytoprotection assays, indicating their potential as antiviral agents .
- Specific structural modifications in the hydroxylamine scaffold have been linked to enhanced antiviral efficacy, pointing towards a structure-activity relationship (SAR) that could be exploited for drug design.
-
Enzyme Inhibition :
- The compound's ability to inhibit specific enzymes has been highlighted in various studies. For example, hydroxylamines are known to interact with tyrosinase and other oxidases, leading to inhibition of their activity .
- In vitro assays have shown that certain derivatives can significantly reduce enzyme activity, suggesting their utility in treating conditions related to enzyme overactivity.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several difluorophenyl hydroxylamine derivatives against common bacterial strains. The results indicated that compounds with the difluoro substitution exhibited lower minimum inhibitory concentrations (MICs) compared to non-fluorinated analogs.
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 8 | E. coli |
| N-(Phenyl)methylidene]hydroxylamine | 32 | E. coli |
This data demonstrates the enhanced potency of the difluorinated compound.
Case Study 2: Antiviral Activity
In a recent investigation into novel anti-HIV compounds, this compound was tested against HIV-1 variants. The compound showed promising results with an effective concentration (EC50) in the low nanomolar range.
| Compound Name | EC50 (nM) | Resistance Variant |
|---|---|---|
| This compound | 15 | K103N |
| Control Compound | 50 | K103N |
These findings support the hypothesis that structural modifications can lead to improved antiviral activity.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
N-[(3,4-Difluorophenyl)methylidene]hydroxylamine serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. The compound's ability to undergo various chemical reactions, including oxidation and substitution, enhances its versatility in synthetic applications.
Reactions and Mechanisms
The compound can participate in a variety of reactions:
- Oxidation : Converts to nitroso compounds.
- Reduction : Forms primary amines.
- Substitution : The hydroxylamine group can be replaced with other functional groups under suitable conditions.
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that hydroxylamine derivatives exhibit potential biological activities. This compound has been studied for its antimicrobial and anticancer properties. For instance, derivatives of this compound have shown activity against various cancer cell lines and pathogens, suggesting its potential as a lead compound for drug development .
Case Study: Antitubercular Activity
A series of compounds derived from hydroxylamines were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. These studies revealed that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL. This highlights the potential of this compound as a scaffold for developing new antitubercular agents .
Material Science
Applications in Specialty Chemicals
In addition to its pharmaceutical applications, this compound is used in the production of specialty chemicals. Its unique chemical properties allow it to be incorporated into materials that require specific functional characteristics. The compound's ability to form complexes with metal ions also enhances its utility in catalysis and materials science .
Data Tables
| Application Area | Description | Example Studies/Findings |
|---|---|---|
| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals | Used in synthesis pathways for various drug candidates |
| Biological Activity | Antimicrobial and anticancer properties | Potent activity against M. tuberculosis (MIC 4 μg/mL) |
| Material Science | Production of specialty chemicals | Utilized in catalysis and material enhancement |
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogs
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
